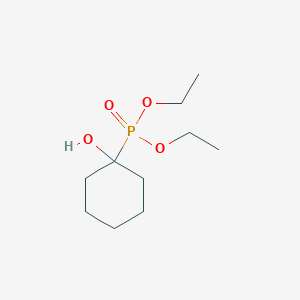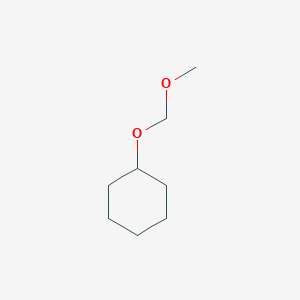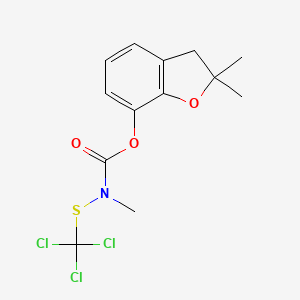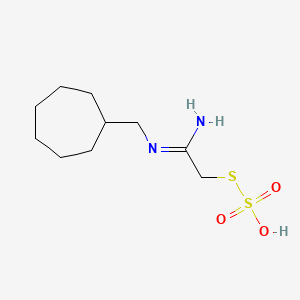
S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate: is an organic compound that contains sulfur, nitrogen, and carbon atoms It is part of the thiosulfate family, which is known for its diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cycloheptylmethylamine with carbon disulfide and hydrogen peroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then reacts with thiosulfate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: It can also be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiosulfates.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
Biology:
- Studied for its potential role in biological systems, particularly in sulfur metabolism and signaling pathways.
Medicine:
- Investigated for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves the interaction of its thiosulfate group with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Sodium thiosulfate: A well-known thiosulfate compound used in medicine and industry.
Ammonium thiosulfate: Commonly used in fertilizers and photographic processing.
Uniqueness: S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which includes a cycloheptylmethylamidino group
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Propriétés
Numéro CAS |
40283-61-2 |
|---|---|
Formule moléculaire |
C10H20N2O3S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcycloheptane |
InChI |
InChI=1S/C10H20N2O3S2/c11-10(8-16-17(13,14)15)12-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
Clé InChI |
SCKFQSRDBBHBAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)

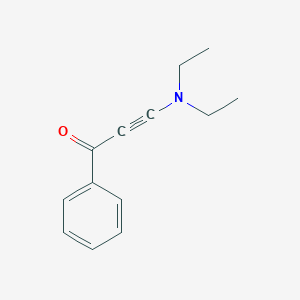
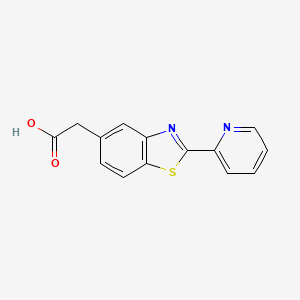
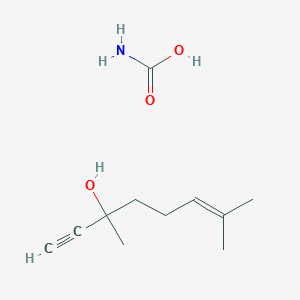
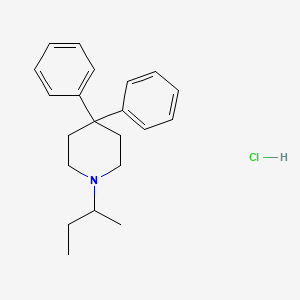

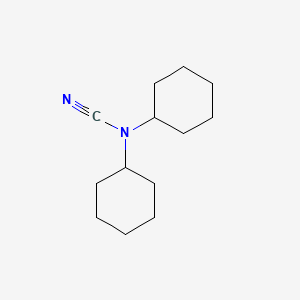
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
